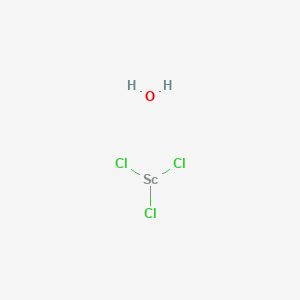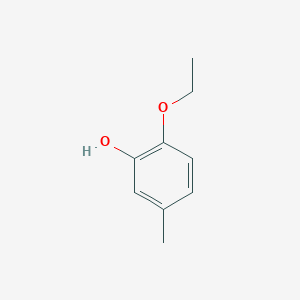
Scandium chloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium chloride hydrate is an inorganic compound with the chemical formula ScCl₃·xH₂O, where x represents the number of water molecules associated with each scandium chloride unit. This compound is known for its high solubility in water and its ability to form various hydrates. This compound is primarily used in research laboratories and has applications in various scientific fields due to its unique properties.
Mechanism of Action
Target of Action
Scandium chloride hydrate primarily targets water molecules and chloride ions . The compound, ScCl3·3H2O, is synthesized and characterized by single-crystal XRD, 45Sc NMR spectroscopy, and DFT calculations . The primary targets of this compound are the water molecules and chloride ions that it interacts with during its formation and dissolution.
Mode of Action
This compound interacts with its targets through the formation of aquo complexes . According to X-ray crystallography, one such hydrate is the salt trans-[ScCl2(H2O)4]Cl·2H2O . The compound forms octahedrally coordinated scandium sites in SCTH . The quadrupolar coupling constants for the octahedrally coordinated scandium sites in SCTH are 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2) .
Biochemical Pathways
It’s known that the compound forms a hydrated scandium(iii) ion and a hydrated dimeric hydrolysis complex, [sc2(µ-oh)2]4+, in acidic aqueous solutions
Pharmacokinetics
Therefore, it’s considered a metal of low toxicity . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water and the acidity of the solution . In strongly acidic aqueous solutions, the structure of the hydrated scandium(III) ion is found to be similar to that of the eight-coordinated scandium(III) ion with distorted bicapped trigonal prismatic coordinating geometry . In less acidic concentrated scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2(µ-OH)2(H2O)10]4+, is the predominating species .
Biochemical Analysis
Biochemical Properties
Scandium chloride hydrate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its role as a Lewis acid, which allows it to form complexes with ligands such as water, alcohols, and other organic molecules . These interactions can influence the activity of enzymes by altering their conformation or by acting as a cofactor in enzymatic reactions. For example, this compound can interact with enzymes involved in hydrolysis reactions, enhancing their catalytic efficiency .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce changes in the expression of genes involved in stress response and metabolic pathways . Additionally, it can affect the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. As a Lewis acid, this compound can form coordination complexes with various ligands, including water and organic molecules . These complexes can interact with enzymes, leading to either inhibition or activation of their catalytic activity. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to be deliquescent, meaning it can absorb moisture from the air and dissolve in it . This property can affect its stability and the consistency of its effects in biochemical experiments. Long-term studies have shown that this compound can induce persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxicity and can be used to study its biochemical effects without causing significant harm . At high doses, this compound can induce toxic effects, including respiratory paralysis and cardiovascular collapse . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes . For example, this compound can enhance the activity of enzymes involved in hydrolysis reactions, leading to increased metabolite levels . Additionally, it can affect the transcription of pathway-specific regulatory genes, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can form complexes with various ligands, facilitating its transport across cell membranes and its accumulation in specific cellular compartments . Studies have shown that this compound is extensively deposited in the liver and spleen, while its excretion is primarily through the kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by its ability to form coordination complexes with various ligands. These complexes can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the ligands and the cellular context . The localization of this compound can affect its activity and function, as it can interact with different biomolecules in distinct subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Scandium chloride hydrate can be synthesized by dissolving scandium oxide (Sc₂O₃) in hydrochloric acid (HCl). The reaction produces scandium chloride (ScCl₃), which can then be crystallized from the solution to form the hydrate. The general reaction is as follows:
Sc2O3+6HCl→2ScCl3+3H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting scandium-containing ores with hydrochloric acid. The resultant solution is then evaporated to dryness to obtain scandium chloride, which is subsequently hydrated to form this compound. This process ensures the efficient extraction and purification of scandium from its ores.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where scandium can be reduced from its +3 oxidation state to lower oxidation states.
Substitution: It can participate in substitution reactions where the chloride ions are replaced by other ligands, forming various scandium complexes.
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form scandium hydroxide and hydrochloric acid.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) can oxidize scandium chloride.
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) can reduce scandium chloride.
Ligands: Such as tetrahydrofuran (THF) can form adducts with scandium chloride.
Major Products:
Scandium Hydroxide (Sc(OH)₃): Formed during hydrolysis.
Scandium Complexes: Formed during substitution reactions with various ligands.
Scientific Research Applications
Scandium chloride hydrate has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various scandium compounds and complexes.
Biology: Investigated for its potential biological effects and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of high-performance materials, such as scandium-doped aluminum alloys and solid oxide fuel cells.
Comparison with Similar Compounds
Yttrium Chloride Hydrate (YCl₃·xH₂O): Similar in structure and reactivity, but with yttrium instead of scandium.
Lutetium Chloride Hydrate (LuCl₃·xH₂O): Another rare earth chloride hydrate with similar properties.
Scandium Bromide Hydrate (ScBr₃·xH₂O): Similar to scandium chloride hydrate but with bromide ions instead of chloride.
Uniqueness: this compound is unique due to its specific coordination chemistry and the ability to form stable complexes with a wide range of ligands. Its high solubility in water and the ability to form various hydrates make it particularly useful in research and industrial applications.
Properties
IUPAC Name |
trichloroscandium;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Sc/h3*1H;1H2;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMNPKCPAGGCBI-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Sc](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2OSc |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-5-[({[(3-chloro-4-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3040948.png)
![N-benzylidene-N-[2-(trifluoromethoxy)benzyl]amine](/img/structure/B3040949.png)
![1-[2-(trifluoromethoxy)benzyl]-1H-pyrrole](/img/structure/B3040950.png)

![2,3,3-trichloro-1-[1-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-beta-carbolin-2-yl]prop-2-en-1-one](/img/structure/B3040952.png)
![N3-[3,5-di(trifluoromethyl)phenyl]-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040953.png)
![N3-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxamide](/img/structure/B3040954.png)
![2,4-Dichlorophenyl 4,5,6,7-tetrafluoro-2-methylbenzo[b]furan-3-carboxylate](/img/structure/B3040955.png)
![Ethyl 2-(diethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate](/img/structure/B3040957.png)
![Ethyl 2-[(dimethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040958.png)
![Ethyl 2-{[di(pentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B3040960.png)
![Ethyl 3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}-2-[2-(trifluoromethyl)anilino]propanoate](/img/structure/B3040962.png)
![Ethyl 2-[(diisopropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040966.png)
![Ethyl 2-[(dipropoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate](/img/structure/B3040968.png)
